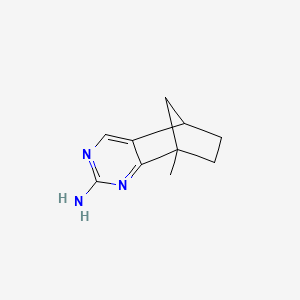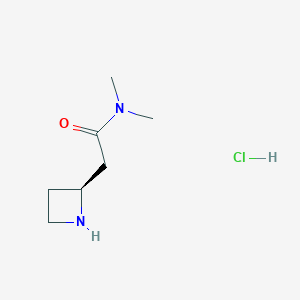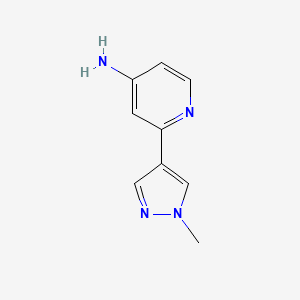
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Quinazoline Core: This can be done by condensing an appropriate alicyclic α, β-diketone with an α, β-diamine.
Cyclization and Methylation: The intermediate product undergoes cyclization and subsequent methylation to introduce the 8-methyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interaction of quinazoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors in the central nervous system, where the compound may act as an agonist or antagonist, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroquinoxaline
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 2,5,5,8a-Tetramethyl-6,7,8,8a-tetrahydro-5H-chromen-8-ol
Uniqueness
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine is unique due to its specific quinazoline core structure and the presence of the 8-methyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
5431-24-3 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-methyl-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine |
InChI |
InChI=1S/C10H13N3/c1-10-3-2-6(4-10)7-5-12-9(11)13-8(7)10/h5-6H,2-4H2,1H3,(H2,11,12,13) |
InChI Key |
OUQBANAVTSRFTK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)C3=CN=C(N=C23)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)





![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)
![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)





